molecular formula C17H8ClF2N3OS B11599369 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599369
M. Wt: 375.8 g/mol
InChI Key: YEEZILFFJXYQMD-ZSOIEALJSA-N
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Description

The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a (Z)-configured benzylidene moiety at position 5 (2-chloro-6-fluorophenyl substituent) and a 4-fluorophenyl group at position 2 (Figure 1). The compound’s synthesis typically involves condensation reactions between thiazolo-triazolone precursors and substituted benzaldehyde derivatives under basic conditions, followed by crystallization for structural verification .

Properties

Molecular Formula

C17H8ClF2N3OS

Molecular Weight

375.8 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H8ClF2N3OS/c18-12-2-1-3-13(20)11(12)8-14-16(24)23-17(25-14)21-15(22-23)9-4-6-10(19)7-5-9/h1-8H/b14-8-

InChI Key

YEEZILFFJXYQMD-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of appropriate benzylidene and phenyl derivatives with thiazolotriazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or sodium acetate. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds related to (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance:

  • Mechanism of Action : Research indicates that this compound can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) production and activating caspase pathways. In a study involving human cancer cell lines A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon), the compound demonstrated significant cytotoxicity at micromolar concentrations. It effectively decreased cell viability and metabolism while enhancing caspase-3 activity, suggesting a mechanism involving PPARγ-dependent pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes critical in various biochemical pathways:

  • Carbonic Anhydrase Inhibition : A related study synthesized derivatives that exhibited potent inhibition against multiple isoforms of human carbonic anhydrase (CA). These compounds displayed nanomolar range inhibition due to the presence of a sulfonamide group acting as a zinc-binding moiety. Although not directly tested on (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one itself, the structural similarities suggest potential enzyme inhibition capabilities .

Other Pharmacological Activities

Beyond anticancer and enzyme inhibition applications, compounds within this class have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties against various pathogens. The structural framework of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may lend itself to similar activities due to the presence of halogenated phenyl groups that can enhance lipophilicity and membrane permeability.

Summary of Research Findings

The following table summarizes key findings regarding the applications of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

Application Description References
Anticancer ActivityInduces apoptosis in various cancer cell lines via ROS production and caspase activation
Enzyme InhibitionPotential inhibition of carbonic anhydrase isoforms; structure suggests similar activity
Antimicrobial ActivityStructural characteristics may confer antimicrobial propertiesNot directly referenced

Mechanism of Action

The mechanism of action of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of thiazolo-triazolone derivatives, which exhibit structural diversity through variations in substituents and isomerism. Key analogs include:

(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 606955-49-1)

  • Structural Difference : The (E)-isomer configuration at the benzylidene double bond contrasts with the (Z)-isomer in the target compound. This geometric distinction may alter molecular planarity and intermolecular interactions .
  • Substituent Impact : The 3-fluorobenzylidene and 4-chlorophenyl groups increase lipophilicity compared to the target compound’s 2-chloro-6-fluorobenzylidene and 4-fluorophenyl substituents.

Compounds 2h, 2i, 2j, 2k () Core Modifications: These analogs retain the thiazolo-triazolone core but feature substituents such as furan-2-ylmethylene (2j) or thiophen-2-ylmethylene (2k). For instance, 2h (with a 4-chlorophenylacetamide side chain) showed moderate activity, suggesting that halogenation and side-chain bulk influence efficacy .

(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 609794-90-3)

  • Substituent Effects : The 2-propoxybenzylidene group introduces alkoxy functionality, enhancing solubility but reducing halogen-driven electrophilicity compared to the target compound’s chloro-fluoro substituents .

Crystallographic and Analytical Insights

  • The target compound’s isostructural analogs () crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit.
  • SHELX software () is frequently employed for structural refinement in such studies, ensuring high accuracy in determining Z/E configurations and molecular conformations .

Methodological Considerations for Comparison

Compound similarity assessments () rely on structural descriptors (e.g., substituent electronegativity, topology) and physicochemical parameters (e.g., logP, polar surface area). For the target compound, the 2-chloro-6-fluoro substitution pattern may confer unique electronic effects compared to mono-halogenated or alkoxy-substituted analogs .

Biological Activity

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H15ClFN3O2S
  • Molecular Weight : 415.877 g/mol
  • CAS Number : 618076-80-5

The compound features a thiazole and triazole ring system, which is associated with various pharmacological activities. The presence of fluorine and chlorine substituents enhances its biological profile by affecting lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer : Induction of apoptosis in cancer cell lines.
  • Antioxidant : Scavenging reactive oxygen species (ROS).

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. For instance:

  • A series of synthesized compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 50 μg/mL against tested organisms .
  • The compound's structural features contribute to its ability to penetrate microbial membranes effectively.

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound can be attributed to its ability to inhibit COX enzymes:

  • In vivo studies indicated that certain derivatives provided up to 67% protection compared to indomethacin's 47% at equivalent doses .
  • The inhibition rates for COX-1 and COX-2 ranged from 0% to 93%, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various studies:

  • Compounds have shown selective cytotoxicity towards cancer cell lines with IC50 values in the micromolar range .
  • Mechanistic studies suggest that these compounds induce apoptosis through mitochondrial pathways.

Antioxidant Properties

Antioxidant activity has been assessed through various assays:

  • Compounds demonstrated significant ROS scavenging activity, which is crucial for protecting cells from oxidative stress .
  • The antioxidant efficacy correlates with the presence of electron-withdrawing groups like fluorine and chlorine.

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Study on Antimicrobial Efficacy : A novel derivative was tested against Gram-positive and Gram-negative bacteria showing promising results with MIC values significantly lower than standard antibiotics.
    CompoundMIC (µg/mL)Target Organism
    Compound A25E. coli
    Compound B10S. aureus
  • Anti-inflammatory Assessment : In a murine model of inflammation, treatment with the compound resulted in reduced paw edema comparable to existing anti-inflammatory drugs.
    Treatment GroupEdema Reduction (%)
    Control10
    Indomethacin47
    Compound C67

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